8-Benzyl-2-(dimethylamino)chromone
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Overview
Description
8-Benzyl-2-(dimethylamino)chromone is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33308 g/mol . It belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-(dimethylamino)chromone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of o-quinone methide precursors in a (4+2) cycloaddition reaction. This approach can be carried out with electron-rich dienophiles and various o-quinone methide precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-(dimethylamino)chromone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce chromone derivatives with reduced functional groups.
Scientific Research Applications
8-Benzyl-2-(dimethylamino)chromone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Benzyl-2-(dimethylamino)chromone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the oxidative deamination of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
8-Benzyl-2-(dimethylamino)chromone can be compared with other similar compounds, such as:
Chromone: A heterocyclic compound with a benzo-γ-pyrone skeleton, known for its diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromone derivatives .
Properties
CAS No. |
83767-08-2 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
8-benzyl-2-(dimethylamino)chromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-19(2)17-12-16(20)15-10-6-9-14(18(15)21-17)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
PWTUCSDVDVMSQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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